Cas no 745079-01-0 (3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester)

3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester is a specialized heterocyclic compound featuring an isoxazole core substituted with a 3-bromo-4-fluorophenyl group and a methyl ester functionality. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions, while the methyl ester group offers versatility for further derivatization. Its well-defined molecular framework ensures consistent performance in targeted applications, particularly in the development of bioactive molecules. The compound is characterized by high purity and stability, meeting stringent requirements for research and industrial use.
3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester structure
745079-01-0 structure
Product name:3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester
CAS No:745079-01-0
MF:C11H7BrFNO3
MW:300.080585718155
MDL:MFCD32876502
CID:4168121
PubChem ID:69507690

3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester
    • MFCD32876502
    • SCHEMBL5619922
    • 745079-01-0
    • SY267670
    • methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate
    • MDL: MFCD32876502
    • Inchi: InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-8(13)7(12)4-6/h2-5H,1H3
    • InChI Key: ILJMHSOTTNWWLU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 298.95933Da
  • Monoisotopic Mass: 298.95933Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 52.3Ų

3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1197272-1g
Methyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate
745079-01-0 95%
1g
$980 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1945303-1g
Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate
745079-01-0 98%
1g
¥16010.00 2024-07-28
eNovation Chemicals LLC
Y1197272-1g
Methyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate
745079-01-0 95%
1g
$980 2025-02-22
eNovation Chemicals LLC
Y1197272-1g
Methyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate
745079-01-0 95%
1g
$980 2024-07-19

Additional information on 3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester

Comprehensive Overview of 3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester (CAS No. 745079-01-0)

3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring an isoxazole ring and a substituted phenyl group, makes it a valuable intermediate for synthesizing bioactive molecules. With the growing interest in heterocyclic compounds, this ester has garnered attention for its role in drug discovery and material science applications.

The compound's CAS No. 745079-01-0 serves as a critical identifier for researchers seeking precise chemical data. Its molecular formula, C11H9BrFNO3, highlights the presence of bromo and fluoro substituents, which are often leveraged to modulate biological activity and metabolic stability in medicinal chemistry. Recent studies emphasize the importance of such halogenated derivatives in optimizing drug candidates, aligning with trends in fragment-based drug design and targeted therapeutics.

In the context of green chemistry, researchers are exploring sustainable synthesis routes for 3-Isoxazolecarboxylic acid derivatives. The esterification of the carboxylic acid group enhances the compound's lipophilicity, a property frequently discussed in forums on drug delivery systems and bioavailability enhancement. This aligns with frequent search queries like "how to improve compound solubility" or "role of esters in prodrug development."

The 5-(3-bromo-4-fluorophenyl) moiety in this compound is particularly noteworthy. Fluorinated aromatic rings are a hot topic in pharmaceutical forums due to their ability to influence binding affinity and pharmacokinetics. Searches for "fluorophenyl in drug design" or "bromo-substituted heterocycles" reflect this interest. Computational chemists also value such structures for molecular docking studies, as halogen bonds can stabilize protein-ligand interactions.

From an analytical perspective, CAS 745079-01-0 requires advanced characterization techniques. Discussions on platforms like ResearchGate often highlight challenges in NMR interpretation of such heterocycles or mass spectrometry fragmentation patterns of halogenated compounds. These technical aspects resonate with researchers troubleshooting spectral data or optimizing HPLC methods for similar esters.

Industrial applications of methyl isoxazole carboxylates extend beyond pharmaceuticals. Patent literature suggests their utility in functional materials, such as liquid crystals or organic semiconductors. This multidisciplinary relevance addresses search trends like "isoxazole in material science" or "aromatic esters for electronic devices," bridging chemistry with cutting-edge technology sectors.

Quality control of 745079-01-0 remains a critical discussion point. Laboratories frequently search for "HPLC purity standards for heterocyclic esters" or "storage conditions for light-sensitive bromo compounds." Proper handling protocols and stability studies are essential to maintain the integrity of this reagent, especially for high-throughput screening applications.

In summary, 3-Isoxazolecarboxylic acid, 5-(3-bromo-4-fluorophenyl)-, methyl ester represents a versatile building block at the intersection of medicinal chemistry and materials research. Its structural features address contemporary needs in rational drug design while offering opportunities for innovation in synthetic methodology development. As research into halogenated heterocycles continues to expand, this compound will likely remain a subject of scientific and industrial interest.

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